molecular formula C19H25N3O3 B4545374 ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4545374
M. Wt: 343.4 g/mol
InChI Key: GLUWBOVYIVTGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: is a complex organic compound that belongs to the class of dihydropyrimidinones (DHPMs). These compounds are known for their diverse pharmacological properties and are often synthesized for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be achieved using the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using the same Biginelli reaction with optimized conditions to ensure high yield and purity. The reaction typically involves the use of hydrochloric acid as a catalyst and can be carried out in a one-pot process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and phenyl rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include oxidized derivatives of the piperidine and phenyl rings.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the piperidine ring.

Mechanism of Action

The compound exerts its effects primarily by inhibiting kinesin-5, an enzyme crucial for the separation of genetic material during cell division. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the microtubules involved in mitosis .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-25-18(24)15-16(14-9-7-13(2)8-10-14)20-19(21-17(15)23)22-11-5-4-6-12-22/h7-10,15-16H,3-6,11-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUWBOVYIVTGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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